![molecular formula C12H18O4S4 B14316743 2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid CAS No. 106323-80-2](/img/structure/B14316743.png)
2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid is a complex organic compound with the molecular formula C12H18O4S4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid typically involves multi-step organic reactions. One common method includes the use of thioglycolic acid as a starting material, which undergoes a series of reactions involving sulfurization and carboxylation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and controlled environments to ensure the purity and yield of the product. The exact methods can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple sulfur atoms and carboxyl groups allow it to form various interactions with proteins, enzymes, and other biomolecules, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Thioglycolic Acid: Contains a thiol and carboxyl group, used in similar applications.
Mercaptoacetic Acid: Another sulfur-containing compound with similar chemical properties.
Uniqueness
2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid is unique due to its complex structure, which includes multiple sulfur atoms and carboxyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .
Propiedades
Número CAS |
106323-80-2 |
|---|---|
Fórmula molecular |
C12H18O4S4 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
2-[8-(carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H18O4S4/c13-9(14)7-19-11(17)5-3-1-2-4-6-12(18)20-8-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
DQDJUGQNFZNERC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=S)SCC(=O)O)CCC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(3-Aminophenyl)methylene]diphenol](/img/structure/B14316663.png)
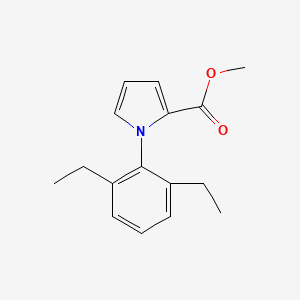

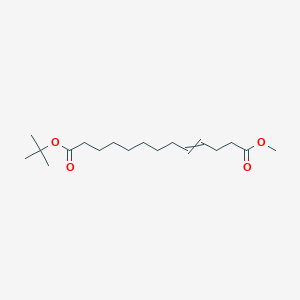
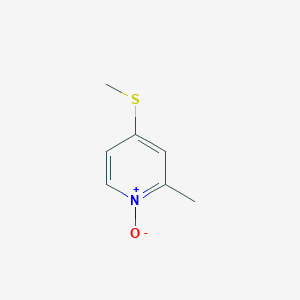
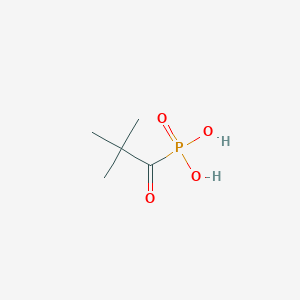
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
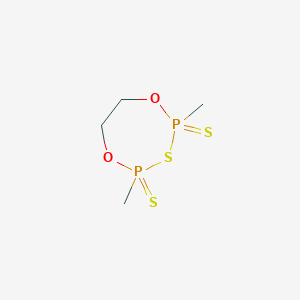
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
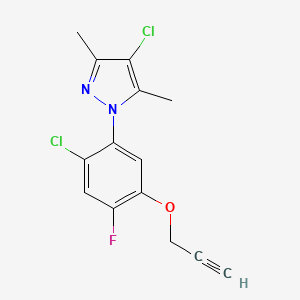
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
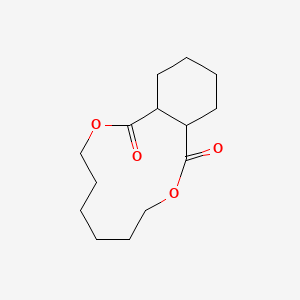
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
